Product packaging for 2-(3-Amino-4-methoxyphenyl)acetonitrile(Cat. No.:CAS No. 725256-16-6)

2-(3-Amino-4-methoxyphenyl)acetonitrile

Cat. No.: B1521451
CAS No.: 725256-16-6
M. Wt: 162.19 g/mol
InChI Key: YUIWQPIVNWVTOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Amino-4-methoxyphenyl)acetonitrile is a high-purity chemical building block designed for pharmaceutical and organic synthesis research. This compound features a phenylacetonitrile core substituted with both an electron-donating methoxy group and an amino group, which together create a versatile scaffold for constructing more complex molecules. The amino group serves as a key reactive site for forming amide bonds or undergoing diazotization reactions, while the nitrile functionality can be hydrolyzed to a carboxylic acid or reduced to an amine, offering multiple synthetic pathways for researchers. As a research chemical intermediate, it holds significant value in the exploration and development of new active compounds. Related chemical compounds, such as those with methoxy substitutions at different positions on the phenyl ring, are known to be used in the synthesis of pharmaceuticals and other fine chemicals . Researchers utilize these types of nitrile intermediates in methodological studies for constructing complex phenylalkylamides and other biologically relevant structures . This product is intended for use by qualified laboratory researchers only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the material safety data sheet (MSDS) for safe handling procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10N2O B1521451 2-(3-Amino-4-methoxyphenyl)acetonitrile CAS No. 725256-16-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-amino-4-methoxyphenyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-12-9-3-2-7(4-5-10)6-8(9)11/h2-3,6H,4,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUIWQPIVNWVTOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30669306
Record name (3-Amino-4-methoxyphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30669306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

725256-16-6
Record name (3-Amino-4-methoxyphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30669306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

  • 2-(4-Methoxyphenyl)acetonitrile (CAS 104-47-2): Lacking the 3-amino group, this derivative exhibits reduced nucleophilicity. The methoxy group activates the ring toward electrophilic substitution, but the absence of an amino group limits hydrogen-bonding interactions. This compound serves as a precursor in pharmaceuticals and agrochemicals .
  • 2-(2,4-Dichlorophenyl)acetonitrile: The electron-withdrawing chlorine substituents decrease ring electron density, making the acetonitrile group less reactive toward nucleophiles. This contrasts with the target compound, where amino and methoxy groups enhance electron density at specific positions .
  • Fluorinated Analogs (e.g., 2-(2-Fluoro-5-methoxyphenyl)acetonitrile): Fluorine’s electronegativity introduces dipole moments and alters HOMO-LUMO gaps. Fluorine at the 2-position deactivates the ring compared to the 3-amino group, affecting regioselectivity in further reactions .

Heterocyclic Derivatives

  • 2-(5-Methoxy-Phenyl-1H-1,2,4-Triazole-3-Ylthio)acetonitrile: The triazole-thioether linkage introduces sulfur-based reactivity and planar heterocyclic geometry.
  • Chromene-Based Acetonitriles (e.g., methyl 2-(4-methyl-2-oxo-2H-chromen-7-yl)acetonitrile) : Extended conjugation in chromene systems lowers LUMO energies, favoring charge-transfer interactions. The target compound’s simpler structure may lack this property but offers synthetic versatility .

Physicochemical Properties

Compound Molecular Weight Key Substituents Melting Point (°C) Reactivity Notes
2-(3-Amino-4-methoxyphenyl)acetonitrile* 178.19 -NH₂, -OCH₃ Not reported High nucleophilicity at -NH₂
2-(2,4-Dichlorophenyl)acetonitrile 200.05 -Cl (2,4-positions) 123–125 Electron-deficient ring
2-(4-Methoxyphenyl)acetonitrile 161.18 -OCH₃ (4-position) 38–40 Activated for electrophilic substitution
2-[3-Methoxy-4-(trifluoroethoxy)phenyl]acetonitrile 245.20 -OCH₃, -OCH₂CF₃ Not reported Strong electron-withdrawing -CF₃ group

*Estimated data based on analogs.

Preparation Methods

Preparation via Reaction of N-(Lower Alkyl)-3-Methoxy-4-hydroxybenzylamine with Hydrogen Cyanide

This method is a well-documented approach for synthesizing 4-hydroxy-3-methoxyphenylacetonitrile, a closely related compound, which can be adapted for 2-(3-amino-4-methoxyphenyl)acetonitrile derivatives.

  • Starting Materials: N-(Lower alkyl)-3-methoxy-4-hydroxybenzylamines such as (4-hydroxy-3-methoxybenzyl)-methylamine.
  • Reagents: Hydrogen cyanide (hydrocyanic acid) or cyanide salts (e.g., sodium cyanide) in the presence of organic acids (formic acid or acetic acid).
  • Solvents: Polar aprotic solvents are preferred, especially dimethylsulfoxide (DMSO), but also N,N-dimethylformamide, N-methyl-pyrrolidone, and others.
  • Conditions: Reaction temperatures range from 100°C to 190°C, preferably 110-140°C. Reaction times are typically 2 to 6 hours.
  • Procedure: The benzylamine is dissolved in DMSO, heated, and treated with hydrogen cyanide or sodium cyanide with acetic acid. After reaction completion, the mixture is cooled, and the product is isolated by extraction and crystallization.
  • Yields: High yields of 87-94% have been reported with high purity, often without elaborate purification steps.
  • Advantages: Economical, high yield, and high purity product formation. Avoids the need for prior protection of the phenolic hydroxyl group.

Example Data:

Parameter Value/Condition
Benzylamine amount 160.8 g (N-methylvanillylamine)
Sodium cyanide 54 g
Solvent 1 L dimethylsulfoxide
Temperature 125°C
Reaction time 2 hours
Yield 143 g (94%)
Product melting point 53-54°C

This method is described in detail in US Patent US3983151A and is a foundational preparation route for related compounds.

One-Pot Synthesis via Cyanide Addition to Aldehydes and Amines (Strecker-Type Reaction)

Another route involves the one-pot synthesis of α-aminonitriles by reacting an aldehyde, an amine, and a cyanide source under mild conditions.

  • Starting Materials: Aromatic aldehydes and substituted anilines.
  • Cyanide Sources: Potassium hexacyanoferrate(III) or hexacyanoferrate(II) as safer cyanide donors.
  • Solvents: Mixtures of water and acetic acid, or organic solvents such as tert-butanol or ethyl acetate.
  • Conditions: Heating at 80°C for 2-13 hours under exclusion of light.
  • Workup: Neutralization with sodium bicarbonate, extraction with ethyl acetate, drying, and purification by flash chromatography.
  • Yields and Purity: Good to excellent yields with clean products.

This method is advantageous for synthesizing α-aminonitriles without handling free hydrogen cyanide, offering safer and more environmentally friendly conditions.

Summary Table of Preparation Methods

Method No. Key Features Reagents/Conditions Yield (%) Notes
1 Reaction of N-alkylbenzylamine with HCN HCN or NaCN, DMSO, 110-140°C, 2-6 h 87-94 High purity, economical, industrially viable
2 One-pot Strecker-type synthesis Aldehyde + amine + K3[Fe(CN)6], 80°C, 2-13 h Good Safer cyanide source, mild conditions
3 Catalytic hydrogenation and formylation Raney Ni, H2 (120 psi), 10-12°C, 6-7 h + formic acid/formaldehyde Moderate Complex, pharmaceutical intermediate route
4 Phase-transfer catalysis and reduction Aliquat 336 or 18-crown-6, NaBH4, biphasic solvents 64-78 Novel, mild, adaptable for amino-nitriles

Q & A

Basic: What synthetic routes are recommended for 2-(3-Amino-4-methoxyphenyl)acetonitrile, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves functionalization of a substituted phenylacetonitrile precursor. Key steps include:

  • Nucleophilic substitution to introduce the amino group at the 3-position of the methoxy-substituted aromatic ring .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) or alcohols (ethanol) enhance reaction efficiency, while inert atmospheres prevent oxidation of the amino group .
  • Catalysts : Base catalysts (e.g., K₂CO₃) facilitate deprotonation during substitution reactions .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization improves purity. Yield optimization often requires iterative adjustments of temperature (e.g., 60–80°C) and stoichiometry .

Basic: Which spectroscopic techniques are critical for structural confirmation of this compound?

Methodological Answer:

  • ¹H NMR : Aromatic protons (6.5–7.5 ppm), methoxy singlet (~3.8 ppm), and broad NH₂ resonance (~5 ppm, DMSO-d₆) confirm substitution patterns .
  • IR Spectroscopy : A sharp nitrile (C≡N) stretch near 2240 cm⁻¹ and NH₂ bends (~1600 cm⁻¹) validate functional groups .
  • Mass Spectrometry (EI) : Molecular ion peak at m/z 176.2 (calculated for C₉H₁₀N₂O) ensures molecular weight confirmation .
  • X-ray Crystallography (if crystalline): SHELXL refinement resolves bond angles and torsional strain, though twinning or low-resolution data may require alternative software .

Advanced: How can computational modeling predict the bioactivity of this compound against enzyme targets?

Methodological Answer:

  • Molecular Docking : Tools like AutoDock Vina or Schrödinger assess binding affinity to enzymes (e.g., kinases). The methoxy group’s electron-donating effects enhance π-π stacking in hydrophobic pockets .
  • Structure-Activity Relationship (SAR) : Compare analogs (e.g., halogenated derivatives) to identify critical substituents. For example, replacing methoxy with ethoxy may alter steric hindrance, impacting IC₅₀ values .
  • MD Simulations : GROMACS or AMBER evaluate stability of ligand-protein complexes over 100-ns trajectories, highlighting key hydrogen bonds or conformational shifts .

Advanced: How are contradictions in crystallographic data resolved during structural determination?

Methodological Answer:

  • Twinning Analysis : SHELXL’s TWIN command detects twinning ratios. Data truncation (e.g., omitting weak reflections >25°θ) improves R-factors .
  • Alternative Refinement : Switch to CRYSTAL or JANA2006 if SHELXL struggles with disordered solvent or pseudo-symmetry .
  • Validation Tools : PLATON’s ADDSYM checks for missed symmetry, while RIGUI verifies hydrogen-bonding networks .

Basic: What safety protocols are essential for handling this compound in the lab?

Methodological Answer:

  • PPE : Nitrile gloves, lab coats, and goggles mitigate skin/eye exposure. Use fume hoods to avoid inhalation .
  • Spill Management : Absorb with vermiculite, neutralize with 10% acetic acid (for basic residues), and dispose as hazardous waste .
  • Storage : Store at 2–8°C in amber vials under argon to prevent degradation. Monitor for nitrile hydrolysis (pH <7 stabilizes) .

Advanced: How does the methoxy group’s electronic effect influence reactivity in nucleophilic reactions?

Methodological Answer:

  • Resonance Effects : The methoxy group donates electrons via conjugation, activating the ring for electrophilic substitution at the para position. This directs nitrile group reactivity in SNAr reactions .
  • Kinetic Studies : UV-Vis spectroscopy tracks reaction rates in varying solvents (e.g., acetonitrile vs. DMF). Methoxy’s +M effect accelerates reactions in polar aprotic media .
  • DFT Calculations : Gaussian simulations (B3LYP/6-31G*) quantify charge distribution, showing increased electron density at the 4-position, favoring regioselective attacks .

Advanced: What strategies address discrepancies in biological assay results for this compound?

Methodological Answer:

  • Dose-Response Curves : Replicate assays (n ≥ 3) with positive/negative controls (e.g., staurosporine for kinase inhibition). IC₅₀ variations >20% suggest assay interference (e.g., compound aggregation) .
  • Counter-Screening : Test against unrelated targets (e.g., GPCRs) to rule out nonspecific binding. SPR (Surface Plasmon Resonance) validates binding kinetics .
  • Metabolite Analysis : LC-MS identifies degradation products in cell media that may skew results .

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